2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

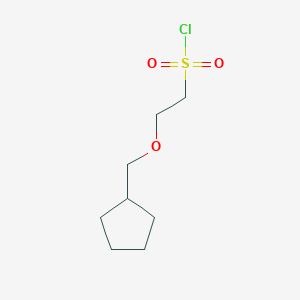

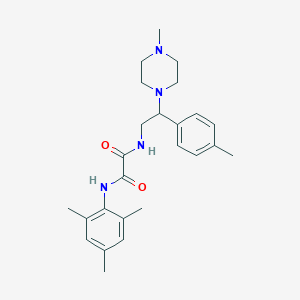

2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S . It is used in various chemical reactions and can be obtained from several suppliers .

Molecular Structure Analysis

The molecular structure of 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride consists of a cyclopentyl group attached to an ethane chain through an ether linkage. This ethane chain is further connected to a sulfonyl chloride group . The InChI representation of the molecule isInChI=1S/C8H15ClO2S/c9-12(10)6-5-11-7-8-3-1-2-4-8/h8H,1-7H2 . Physical And Chemical Properties Analysis

The molecular weight of 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride is 210.72 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications

Versatile Protecting and Activating Groups for Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has been synthesized and used as a versatile sulfonating agent for amines, showcasing its utility in the synthesis of N-Nonsubstituted and N-monosubstituted Dios-amides. These activated amines were then alkylated under new Mitsunobu conditions, demonstrating the stability of the Dios group under various conditions and its potential in amine synthesis processes (Sakamoto et al., 2006).

Organic Sulfur Mechanisms and Hydroxyalkanesulfonyl Chlorides

Research into 2-Hydroxyethanesulfonyl chloride, a novel compound that is both an alcohol and a sulfonyl chloride, reveals its utility in understanding organic sulfur mechanisms. This compound's reactions with water and alcohols suggest potential applications in synthesizing various sulfur-containing organic compounds (King & Hillhouse, 1983).

Ruthenium-Catalyzed Meta Sulfonation

Ruthenium complexes have been used to catalyze the meta sulfonation of 2-phenylpyridines with sulfonyl chlorides, providing a method for regioselective synthesis of sulfones. This research highlights the utility of sulfonyl chlorides in catalytic processes, offering pathways to novel sulfonated aromatic compounds (Saidi et al., 2011).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

The development of multisulfonyl chlorides as building blocks for dendritic and other complex organic molecules showcases their importance in material science and organic synthesis. This research emphasizes the synthesis and application of these compounds in creating advanced materials with specific functionalities (Percec et al., 2001).

properties

IUPAC Name |

2-(cyclopentylmethoxy)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c9-13(10,11)6-5-12-7-8-3-1-2-4-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUULMOBJJUZANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(4-ethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556579.png)

![(Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2556580.png)

![Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2556587.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2556589.png)

![1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2556591.png)

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2556595.png)

![Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556597.png)

![N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2556598.png)